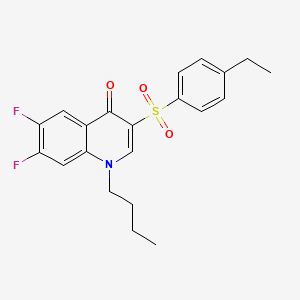

1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Description

1-Butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative characterized by a 4-ethylbenzenesulfonyl group at position 3, a butyl chain at position 1, and fluorine atoms at positions 6 and 7 of the quinoline core. The 1,4-dihydroquinolin-4-one scaffold is a privileged structure in medicinal chemistry, often modified to optimize pharmacological properties such as solubility, metabolic stability, and target binding affinity . The 6,7-difluoro substitution likely improves metabolic resistance and membrane permeability, common strategies in fluorinated drug design .

Properties

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2NO3S/c1-3-5-10-24-13-20(21(25)16-11-17(22)18(23)12-19(16)24)28(26,27)15-8-6-14(4-2)7-9-15/h6-9,11-13H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJFZYWFUDTEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic or basic conditions.

Introduction of the butyl group: This step involves the alkylation of the quinoline core using butyl halides in the presence of a strong base.

Fluorination: The final step involves the selective fluorination of the quinoline core using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Dihydroquinoline derivatives

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives

Scientific Research Applications

1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Aroyl Groups : The 4-ethylbenzenesulfonyl group in the target compound introduces a strong electron-withdrawing effect compared to the electron-rich aroyl groups (e.g., 4-methoxybenzoyl in Compound 93). This may alter binding interactions with biological targets, such as enzymes or receptors, by modulating charge distribution .

Fluorine Substitution : The 6,7-difluoro motif is absent in earlier analogs. Fluorination typically enhances metabolic stability by resisting cytochrome P450-mediated oxidation and improves membrane penetration due to increased lipophilicity .

Alkyl Chain Length: The butyl chain at position 1 balances lipophilicity and solubility.

Biological Activity

1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolines. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its unique structure, characterized by the presence of a butyl group, difluoro substituents, and a sulfonyl moiety, contributes to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Properties

Research indicates that quinoline derivatives often exhibit significant antimicrobial activity. In particular, 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has shown effectiveness against various bacterial strains. A study demonstrated its inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For example, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in human cancer cell lines .

Anti-inflammatory Effects

The compound's sulfonamide group is associated with anti-inflammatory activity. It has been reported that 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in managing inflammatory diseases .

The biological activity of 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial replication or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors that play critical roles in inflammation and immune responses.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various quinoline derivatives, 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This MIC indicates a promising antimicrobial profile compared to other tested compounds .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) in breast cancer cell lines after 48 hours of exposure. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Compound A | Structure A | Moderate | Low | High |

| Compound B | Structure B | High | Moderate | Moderate |

| 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one | Unique Structure | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.